Kasugamycin hydrochloride

Overview

Description

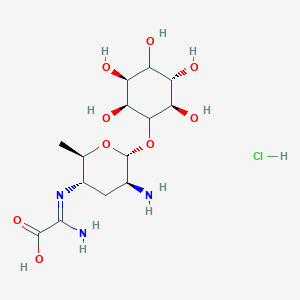

Kasugamycin hydrochloride is an aminoglycoside antibiotic that was originally isolated from the bacterium Streptomyces kasugaensis in 1965. It is known for its effectiveness in inhibiting the growth of bacteria and fungi, particularly those causing rice blast disease. The compound exists as a white, crystalline substance with the chemical formula C₁₄H₂₈ClN₃O₁₀ .

Mechanism of Action

Target of Action

Kasugamycin hydrochloride, an aminoglycoside antibiotic, primarily targets the ribosome of bacteria . The ribosome is a major target for many known natural antibiotics . It plays a crucial role in protein synthesis, making it a key target for kasugamycin .

Mode of Action

Kasugamycin inhibits protein synthesis at the step of translation initiation . It is thought to inhibit this process by directly competing with the initiator transfer RNA . Kasugamycin binds within the mRNA channel of the 30S subunit between the universally conserved G926 and A794 nucleotides in 16S ribosomal RNA . This interaction distorts the mRNA path in the ribosome and prevents the initiator methionine-tRNA from recognizing the “start” signal .

Biochemical Pathways

Kasugamycin’s action affects the protein synthesis pathway. By inhibiting the initiation of protein translation, it disrupts the normal functioning of the ribosome, thereby tampering with the bacteria’s ability to make new proteins . This interference with protein synthesis affects the downstream processes that rely on these proteins, ultimately inhibiting bacterial proliferation .

Pharmacokinetics

It is known that the compound’s uptake is mediated by an active carrier system . Temperature, concentration, and pH have significant effects on the uptake of kasugamycin

Result of Action

The primary result of kasugamycin’s action is the inhibition of bacterial proliferation . By interfering with protein synthesis, kasugamycin prevents bacteria from producing the proteins they need to grow and reproduce . This results in a bacteriostatic effect, reducing bacterial growth rather than killing the bacteria directly .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been noted that the compound is likely to move into surface water . Its movement into groundwater is less likely

Biochemical Analysis

Biochemical Properties

Kasugamycin hydrochloride inhibits the proliferation of bacteria by tampering with their ability to make new proteins . It interacts with the ribosome, which is the major target, and inhibits protein synthesis at the step of translation initiation . This compound inhibition is thought to occur by direct competition with initiator transfer RNA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by binding to the ribosome and inhibiting protein synthesis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kasugamycin hydrochloride is synthesized through a series of chemical reactions starting from D-glucose. The synthesis involves multiple steps, including the formation of kasugamine, an unusual amino-sugar, and its subsequent linkage with D-chiro-inositol. The final product is obtained by reacting kasugamine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces kasugaensis. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted and purified from the fermentation broth. The purified kasugamycin is then converted to its hydrochloride form by reacting it with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: Kasugamycin hydrochloride undergoes various chemical reactions, including:

Oxidation: Kasugamycin can be oxidized to form kasugamycin N-oxide.

Reduction: Reduction reactions can convert kasugamycin to its reduced form.

Substitution: Substitution reactions can occur at the amino groups of kasugamycin, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Kasugamycin N-oxide.

Reduction: Reduced kasugamycin.

Substitution: Various kasugamycin derivatives.

Scientific Research Applications

Kasugamycin hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.

Biology: Employed in research on bacterial and fungal protein synthesis inhibition.

Medicine: Investigated for its potential use in treating bacterial infections and as a lead compound for developing new antibiotics.

Industry: Utilized in agriculture to control plant diseases, particularly rice blast disease

Comparison with Similar Compounds

Kanamycin: Another aminoglycoside antibiotic discovered by the same scientist, Hamao Umezawa.

Gentamicin: A widely used aminoglycoside antibiotic with a similar mechanism of action.

Streptomycin: An aminoglycoside antibiotic that also targets the 30S ribosomal subunit.

Uniqueness of Kasugamycin Hydrochloride: this compound is unique in its ability to selectively inhibit the translation initiation of canonical messenger RNA while allowing the translation of leaderless messenger RNA. This selective inhibition makes it a valuable tool for studying protein synthesis and developing new antibiotics .

Biological Activity

Kasugamycin hydrochloride is a broad-spectrum aminoglycoside antibiotic that has garnered attention for its biological activity against various microbial pathogens, particularly in agricultural applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in plant biology, and recent research findings.

Overview of this compound

Kasugamycin was first isolated in 1965 from Streptomyces kasugaensis and is primarily used to combat fungal infections, particularly those affecting crops such as rice. Its molecular formula is .

Kasugamycin's primary mechanism involves the inhibition of protein synthesis in bacteria by targeting the ribosome. Specifically, it interferes with the translation initiation process by competing with initiator transfer RNA (tRNA) for binding to the ribosome. This competition disrupts the formation of the translation initiation complex, ultimately leading to reduced protein synthesis .

Recent studies have shown that kasugamycin can induce dissociation of P-site-bound fMet-tRNA from 30S ribosomal subunits, further complicating the translation initiation process . Additionally, kasugamycin has been identified as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases across different organisms, including insects and humans, showcasing its potential as a biocontrol agent .

Biological Activity in Plant Pathology

Kasugamycin has demonstrated significant efficacy in controlling plant diseases caused by fungal pathogens. In rice plants, it effectively prevents and cures infections caused by Magnaporthe grisea, the causative agent of rice blast disease. Application concentrations below 20 µg/mL have been reported as effective .

Table 1: Efficacy of Kasugamycin Against Plant Pathogens

| Pathogen | Disease | Effective Concentration (µg/mL) | Notes |

|---|---|---|---|

| Magnaporthe grisea | Rice Blast | <20 | Prevents mycelia formation |

| Erwinia amylovora | Fire Blight | 1/4 to 1 MIC | Synergistic effect with phages |

| Leaf Spot and Apple Scab | Various | Varies | Low phytotoxicity |

Case Studies and Research Findings

- Phage-Antibiotic Synergy : A study investigated the combination of kasugamycin with phage cocktails against Erwinia amylovora. The results indicated a significant enhancement in antibacterial activity when kasugamycin was used at sub-MIC levels alongside phages. The combination treatment resulted in a cell count reduction significantly greater than that achieved with kasugamycin alone (p < 0.001) .

- Translatome Effects : Research on Escherichia coli revealed that kasugamycin affects the expression of various transcripts, with some being more sensitive than others. A total of 102 transcripts were identified as significantly sensitive to kasugamycin treatment, while 137 showed resistance. This variability highlights the potential for selective pressure on bacterial populations exposed to kasugamycin .

- Chitinase Inhibition : Kasugamycin has been shown to inhibit GH18 chitinases from various organisms effectively. Inhibition kinetics indicated that kasugamycin binds competitively to these enzymes, which are crucial for fungal cell wall integrity and insect exoskeletons .

Properties

IUPAC Name |

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRBJJNXJOSCLR-YZKQBBCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6980-18-3 (Parent) | |

| Record name | Kasugamycin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040739 | |

| Record name | Kasugamycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

<1.3X10-4 mm Hg at 25 °C | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In cell-free systems, kasugamycin inhibited protein synthesis in Pyricularia oryzae and Pseudomonas fluorescens markedly but much less so in rat liver preparation. The antibiotic was shown to interfere with aminoacyl-tRNA binding to the 30-S ribosomal subunit of Escherichia coli ... Kasugamycin is inhibitory to P. oryzae in acidic (pH = 5) but not in neutral media., ... Kasugamycin affects translational accuracy in vitro. The drug decreases the incorporation of histidine relative to alanine into the coat protein of phage MS2, the gene of which is devoid of histidine codons. The read-through of the MS2 coat cistron is suppressed by the antibiotic. ... The effects of kasugamycin take place at concentrations that do not inhibit coat protein biosynthesis. Kasugamycin-resistant mutants (ksgA) lacking dimethylation of two adjacent adenosines in 16 S ribosomal RNA, show an increased leakiness of nonsense and frameshift mutants (in the absence of antibiotic). | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

19408-46-9, 6980-18-3 | |

| Record name | Kasugamycin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kasugamycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KASUGAMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXA18D440T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

203 °C (dec) | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.